TRPV4 Inhibitory Potency: Benzenesulfonamide Derivatives Achieve 2.9- to 4.5-Fold Superior Activity Over Reference Inhibitor RN-9893
Benzenesulfonamide-based derivatives demonstrate substantially enhanced TRPV4 inhibitory potency compared to the established reference inhibitor RN-9893. In a head-to-head in vitro assay, two benzenesulfonamide derivatives, compounds 1b and 1f, exhibited IC₅₀ values of 0.71 ± 0.21 µM and 0.46 ± 0.08 µM, respectively, representing a 2.9-fold and 4.5-fold improvement in potency over RN-9893 (IC₅₀ = 2.07 ± 0.90 µM) [1]. The structural modifications introduced on the benzenesulfonamide core directly account for this potency enhancement, validating the scaffold as a privileged starting point for TRPV4 inhibitor optimization [1].
| Evidence Dimension | TRPV4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 1b: 0.71 ± 0.21 µM; Compound 1f: 0.46 ± 0.08 µM (both benzenesulfonamide derivatives) |
| Comparator Or Baseline | RN-9893 (reference TRPV4 inhibitor): 2.07 ± 0.90 µM |
| Quantified Difference | 2.9-fold increase for compound 1b; 4.5-fold increase for compound 1f |
| Conditions | In vitro enzyme inhibition assay; TRPV4 ion channel target |
Why This Matters
For research programs targeting TRPV4-mediated pathologies including acute lung injury, benzenesulfonamide derivatives offer a validated pathway to sub-micromolar potency that structurally distinct inhibitor chemotypes have not consistently achieved.
- [1] Wang M, Zhang Y, Cai X, et al. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorg Chem. 2024;147:107396. View Source
